molecular formula C9H12N2O3 B8331588 Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-34-3

Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B8331588
CAS RN: 63001-34-3
M. Wt: 196.20 g/mol
InChI Key: QSMVTNZZUSDDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63001-34-3

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

butyl 6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-3-6-14-9(13)7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

QSMVTNZZUSDDNG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NNC(=O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (British patent no. 856409) (52 g, 0.33 mol) in nBuOAc (80 ml) and butanol (80 ml) was treated with concentrated sulphuric acid (5 ml). The mixture was heated at reflux under a Dean-Stark trap. After 5 hours water production had ceased. The reaction was allowed to cool to ambient temperature and after standing overnight, the precipitate was filtered, washed with diethyl ether and dried to give butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a white solid (55.2 g, 85%) m.p. 81-83° C.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (117.24 g) [Ref: British Patent 856, 409], n-butyl acetate (293 ml), n-butanol (410 ml) and conc. H2SO4 (5.9 ml) was heated at reflux for 1 hour. The solvent was evaporated and the residue washed with n-butyl acetate to give n-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (130.6 g, 79.6% yield), mpt 79°-8° C.
Quantity
117.24 g
Type
reactant
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.